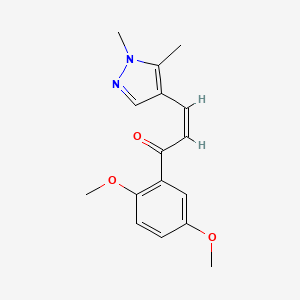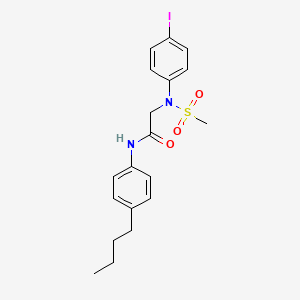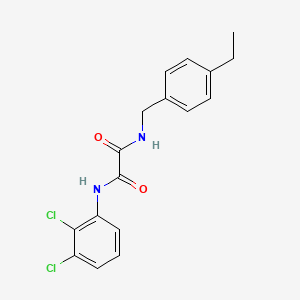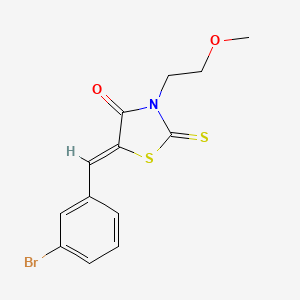![molecular formula C16H23NO2S B4738768 N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide](/img/structure/B4738768.png)
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide
Vue d'ensemble
Description
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide, also known as ML204, is a small molecule inhibitor that targets the voltage-gated potassium channel Kv1.3. This channel is involved in the activation and proliferation of T lymphocytes, making it a potential target for the treatment of autoimmune diseases and cancer. In
Mécanisme D'action
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide binds to the pore region of the Kv1.3 channel, blocking the flow of potassium ions and preventing T cell activation and proliferation. This leads to a reduction in the production of cytokines and chemokines, which are involved in the inflammatory response. N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide has also been shown to have a synergistic effect with other immunosuppressive drugs, such as cyclosporine A and tacrolimus, suggesting that it could be used in combination therapy for autoimmune diseases.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide has been shown to have a selective effect on Kv1.3 channels, with minimal off-target effects on other ion channels. It has also been shown to be non-toxic in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In animal models of autoimmune diseases, N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide has been shown to reduce disease severity and improve clinical outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in vitro and in vivo, making it a reliable tool for studying the role of Kv1.3 channels in T cell activation and proliferation. However, its specificity for Kv1.3 channels may limit its use in other cell types or physiological systems.
Orientations Futures
There are several potential future directions for the development of N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide as a therapeutic agent. One approach could be to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another approach could be to develop analogs of N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide with improved selectivity or potency for Kv1.3 channels. Finally, N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide could be used as a tool to study the role of Kv1.3 channels in other physiological systems, such as the nervous system or cardiovascular system.
Applications De Recherche Scientifique
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. It has been shown to selectively inhibit Kv1.3 channels in T lymphocytes, leading to reduced T cell activation and proliferation. This makes it a potential treatment for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, as well as cancer, where T cell activation is important for tumor growth.
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMNMHLSOQFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylsulfanylethyl)-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)



![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)

![3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine](/img/structure/B4738760.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4738762.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4738779.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4738781.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4738790.png)